molecular formula C14H18O3 B017660 (R)-Cyclohexylhydroxyphenylacetic acid CAS No. 20585-39-1

(R)-Cyclohexylhydroxyphenylacetic acid

Cat. No.: B017660
CAS No.: 20585-39-1
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-AWEZNQCLSA-N
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Description

®-Cyclohexylhydroxyphenylacetic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexyl group attached to a hydroxyphenylacetic acid moiety, making it a versatile molecule for various synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Cyclohexylhydroxyphenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylbenzene and phenylacetic acid.

    Hydroxylation: The phenylacetic acid undergoes hydroxylation to introduce the hydroxy group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods: In industrial settings, the production of ®-Cyclohexylhydroxyphenylacetic acid often involves:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.

    Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.

    Purification: The final product is purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: ®-Cyclohexylhydroxyphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products:

    Oxidation: Formation of cyclohexylketophenylacetic acid.

    Reduction: Formation of cyclohexylhydroxyphenylethanol.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

®-Cyclohexylhydroxyphenylacetic acid finds applications in several scientific research areas:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Cyclohexylhydroxyphenylacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    Cyclohexylphenylacetic acid: Lacks the hydroxy group, making it less reactive.

    Hydroxyphenylacetic acid: Lacks the cyclohexyl group, affecting its hydrophobicity.

    Cyclohexylhydroxybenzoic acid: Differs in the position of the carboxylic acid group.

Uniqueness: ®-Cyclohexylhydroxyphenylacetic acid is unique due to its specific chiral configuration and the presence of both cyclohexyl and hydroxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174598
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20585-39-1
Record name Cyclohexylphenylglycolic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was charged with anhydrous THF (120 mL) at room temperature and then cooled to 0° C. with water/ice bath. Cyclohexylmagnesium chloride solution (2.0 M in ethyl ether) (56 mL, 112 mmol) was added. A solution of ethyl benzoylformate (14.89 g, 79.41 mmol) in THF (20 mL) was added dropwise over 30 minutes. More of THF (10 mL) was added to wash the addition funnel. The resulting mixture was stirred at 0° C. for 15 minutes, and then at room temperature for three hours. The reaction mixture was poured into saturated aqueous ammonium chloride (150 mL). Water (15 mL) was added. The mixture was concentrated to remove the organic solvents. The remaining solution was extracted with EtOAc (2×100 mL). The extraction was washed with brine, dried over sodium sulfate, concentrated to afford a slight green residue. The residue was purified with flash column chromatography on silica gel using 0-8% EtOAc/hexane (20 CV, 40 M column, biotage) to afford 14.955 g of product in 72% yield. 1H-NMR (400 MHz, CDCl3).
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
14.89 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
72%

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